molecular formula C24H23N3O2 B2775898 3-Methoxy-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide CAS No. 338410-56-3

3-Methoxy-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide

Cat. No.: B2775898
CAS No.: 338410-56-3
M. Wt: 385.467
InChI Key: VACRLNFPXPRBJV-UHFFFAOYSA-N
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Description

3-Methoxy-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzimidazole core, a methoxy group, and a phenylethyl moiety, making it a subject of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The subsequent introduction of the methoxy group and the phenylethyl moiety can be achieved through various organic reactions, such as nucleophilic substitution and coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate leaving groups.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: The compound has been investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

  • Industry: It can be used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.

  • Indole derivatives: These compounds contain the indole nucleus and are known for their diverse biological properties.

Uniqueness: 3-Methoxy-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-methoxy-N-[1-(6-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-16-11-12-20-21(13-16)26-23(25-20)22(14-17-7-4-3-5-8-17)27-24(28)18-9-6-10-19(15-18)29-2/h3-13,15,22H,14H2,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACRLNFPXPRBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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